Cas no 20666-00-6 (2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline)

2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative with a fused bicyclic structure, featuring methyl substitutions at the 2- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its rigid scaffold and functionalizable nitrogen center make it valuable for constructing complex heterocyclic frameworks. The methyl groups enhance lipophilicity and steric influence, which can be leveraged in structure-activity relationship studies. The compound is typically handled under inert conditions due to potential sensitivity to oxidation. Its synthetic utility and structural features make it a useful building block for medicinal chemistry and materials science applications.
2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline structure
20666-00-6 structure
Product Name:2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS No:20666-00-6
MF:C11H15N
MW:161.243502855301
CID:3901949
PubChem ID:13459423
Update Time:2025-05-24

2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 1,2,3,4-tetrahydro-2,4-dimethyl-
    • 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
    • AKOS027560606
    • 20666-00-6
    • SCHEMBL11937063
    • Inchi: 1S/C11H15N/c1-9-7-12(2)8-10-5-3-4-6-11(9)10/h3-6,9H,7-8H2,1-2H3
    • InChI Key: XGXBWNUSKRIFMX-UHFFFAOYSA-N
    • SMILES: N1(C)CC2C=CC=CC=2C(C)C1

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 3.2Ų

2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>

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Enamine
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Additional information on 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

2,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview

The compound with CAS No 20666-00-6, commonly referred to as 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a fascinating molecule that has garnered significant attention in various fields of chemistry and pharmacology. This tetrahydroisoquinoline derivative is characterized by its unique structure, which includes a partially hydrogenated isoquinoline ring system with methyl substituents at the 2 and 4 positions. The molecule's structure plays a pivotal role in its chemical reactivity and biological activity.

Recent studies have highlighted the potential of 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline in drug discovery and development. Researchers have explored its ability to act as a scaffold for the synthesis of bioactive compounds. For instance, the compound has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. This research underscores the importance of understanding the molecular mechanisms underlying the compound's activity.

One of the most intriguing aspects of 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is its versatility in synthetic chemistry. The molecule serves as a valuable intermediate in the synthesis of more complex structures. Its reactivity can be tuned by modifying the substituents on the isoquinoline ring or by introducing additional functional groups. This flexibility makes it a valuable tool in organic synthesis.

The synthesis of 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves a series of well-established organic reactions. Typically, the compound is synthesized via a multi-step process that includes alkylation and hydrogenation steps. Recent advancements in catalytic hydrogenation techniques have enabled more efficient and selective syntheses of this compound. These improvements have significantly enhanced the scalability of the synthesis process.

In terms of applications, 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has found use in various industries. In pharmaceuticals, it serves as a building block for the development of novel drug candidates. In materials science, researchers have explored its potential as a precursor for advanced materials such as polymers and coatings. The compound's unique properties make it a valuable asset in these diverse fields.

From an environmental perspective, 20666-00-6 has been studied for its biodegradation potential and toxicity profile. Understanding its environmental impact is crucial for ensuring sustainable practices in its production and use. Recent studies suggest that the compound exhibits moderate biodegradability under aerobic conditions.

In conclusion, 20666-00-6 (20666-00-6) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and applications, 20666-00-6 is poised to play an increasingly important role in both academic and industrial settings.

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